molecular formula C14H11N3O B2517082 5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole CAS No. 1479640-66-8

5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole

Cat. No.: B2517082
CAS No.: 1479640-66-8
M. Wt: 237.262
InChI Key: HZYMRNZAIMRZNH-UHFFFAOYSA-N
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Description

5-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole is a heterocyclic compound featuring a fused oxazole-pyridine core ([1,3]oxazolo[4,5-b]pyridine) linked to a 2,3-dihydroindole moiety. This structure combines electron-rich aromatic systems with a partially saturated indole ring, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2,3-dihydro-1H-indol-5-yl)-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-2-12-13(16-6-1)17-14(18-12)10-3-4-11-9(8-10)5-7-15-11/h1-4,6,8,15H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYMRNZAIMRZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

Antitumor Activity

Recent studies have explored the antitumor properties of derivatives based on the oxazolo[4,5-b]pyridine framework. These compounds have shown promise as potential anticancer agents by inhibiting specific signaling pathways involved in tumor growth and proliferation. For instance, research indicates that compounds with similar structures can effectively target the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cancer cell survival and proliferation.

Antimicrobial Properties

Compounds featuring the oxazolo[4,5-b]pyridine scaffold have been evaluated for their antimicrobial activities. Studies demonstrate that these compounds exhibit significant inhibitory effects against various bacterial strains, including resistant strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neurological Applications

The indole component of this compound suggests potential applications in neuropharmacology. Research has indicated that derivatives of indole can modulate serotonin receptors, which are implicated in mood disorders and anxiety. Thus, compounds like 5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole may serve as candidates for developing new antidepressants or anxiolytics.

Antithrombotic Agents

The oxazolo[4,5-b]pyridine derivatives have been investigated for their potential as antithrombotic agents. They may function as GPIIb/IIIa antagonists, which are critical targets in preventing platelet aggregation and thrombus formation. This application is particularly relevant in treating cardiovascular diseases where thrombosis poses a significant risk.

Case Studies

StudyApplicationFindings
Antitumor Activity Inhibition of MAPK pathwayDemonstrated significant reduction in tumor cell proliferation in vitro.
Antimicrobial Properties Bacterial inhibitionExhibited effective inhibition against Staphylococcus aureus and E.coli with low MIC values.
Neurological Applications Serotonin receptor modulationShowed potential antidepressant effects in animal models by increasing serotonin levels.
Antithrombotic Agents GPIIb/IIIa antagonismReduced platelet aggregation in vitro and improved outcomes in animal models of thrombosis.

Mechanism of Action

The mechanism of action of 5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

  • Oxazolo[4,5-b]pyridine Derivatives: The oxazole-pyridine core is shared with compounds like 3-(oxazolo[4,5-b]pyridin-2-yl)anilides (), which exhibit antitrypanosomal activity against Trypanosoma brucei. The fused oxazole-pyridine system enhances π-stacking and hydrogen-bonding interactions, critical for binding to biological targets. In contrast, oxazolo[4,5-d]pyrimidine derivatives () replace pyridine with pyrimidine, increasing hydrogen-bond acceptor capacity but reducing lipophilicity.
  • Dihydroindole Derivatives: The 2,3-dihydroindole moiety distinguishes the target compound from fully aromatic indole derivatives. For example, 5-substituted-3-(4-arylimino)-1-[5-mercapto(1,3,4-oxadiazolyl)]-methyl-indol-2-one () retains a planar indole core, favoring intercalation with DNA or enzymes. Partial saturation in the target compound may enhance solubility while reducing steric hindrance.

Substituent Effects

  • Electron-Withdrawing Groups (EWGs) :
    In 3-(oxazolo[4,5-b]pyridin-2-yl)anilides (), substituents like nitro or trifluoromethyl at the anilide position improve antiparasitic activity by modulating electron density and steric bulk. The target compound’s unsubstituted dihydroindole may limit potency but improve metabolic stability.
  • Fused Ring Systems :
    Compounds like 1,3-oxazolo[3,2-a]imidazo[4,5-b]pyridines () feature additional annelated rings, increasing molecular rigidity and binding specificity. The target compound’s simpler fused system offers synthetic accessibility but may sacrifice target selectivity.

Physicochemical and Computational Comparisons

Density Functional Theory (DFT) Insights

  • The oxazole-pyridine core in the target compound likely exhibits similar electronic properties to 3-(oxazolo[4,5-b]pyridin-2-yl)anilides , where DFT calculations () predict strong electron delocalization. Exact exchange functionals (e.g., B3LYP) would be essential for modeling its charge distribution and reactivity .
  • Multiwfn Analysis ():
    Electron localization function (ELF) studies could compare the dihydroindole’s electron density with fully aromatic analogs, highlighting differences in nucleophilic/electrophilic regions .

Lipophilicity and Solubility

  • The 2,3-dihydroindole moiety reduces aromaticity, likely increasing solubility compared to fully planar analogs like 5-[4-(1,3-dioxolan-2-yl)phenyl]-1H-indole (). However, this may decrease membrane permeability, a trade-off observed in related spiro compounds ().

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Core Structure Molecular Weight (g/mol) logP* Key Biological Activity
Target Compound Oxazolo[4,5-b]pyridine + Dihydroindole ~265 2.1 Underexplored (predicted)
3-(Oxazolo[4,5-b]pyridin-2-yl)anilides Oxazolo[4,5-b]pyridine + Anilide ~300 3.5 Antitrypanosomal (IC50: 0.8 μM)
Oxazolo[4,5-d]pyrimidine Derivatives Oxazolo[4,5-d]pyrimidine ~280 2.8 Anticancer (Cell line studies)
1,3-Oxazolo[3,2-a]imidazo[4,5-b]pyridines Fused oxazole-imidazo-pyridine ~320 4.0 Kinase inhibition (In vitro)

*logP values estimated via computational methods ().

Biological Activity

5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound integrates features from oxazole, pyridine, and indole, suggesting a complex interaction with biological systems. Recent studies have explored its pharmacological properties, including anticancer activity and enzyme inhibition.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous DMF. This is followed by cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate. The resulting compound features a unique structural combination that may influence its biological activity .

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives of oxazole and pyridine have shown promising results against various cancer cell lines. A notable study reported that compounds with similar scaffolds exhibited significant antiproliferative activity against human tumor cell lines such as HeLa and HCT116 .

CompoundCell LineIC50 (µM)
Oxazole derivative AHeLa0.36
Oxazole derivative BHCT1161.8

Enzyme Inhibition

The compound's structure suggests potential interactions with key enzymes involved in cancer progression. Research indicates that oxazolo[4,5-b]pyridine derivatives can act as GPIIb/GPIIIa antagonists, which are important targets for antithrombotic therapies . The inhibition of these enzymes could contribute to the overall anticancer effects by modulating tumor microenvironments.

Case Studies

A recent case study focused on the evaluation of various oxazole-containing compounds for their biological activities. The study highlighted that compounds featuring the oxazolo[4,5-b]pyridine moiety demonstrated notable selectivity towards specific protein targets involved in cancer cell proliferation .

Key Findings:

  • Selectivity : Compounds showed varying degrees of selectivity towards cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.
  • Inhibition Rates : Some derivatives displayed IC50 values in the nanomolar range against CDK2 and CDK9, indicating strong inhibitory potential.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest that derivatives exhibit favorable absorption and distribution characteristics; however, detailed toxicological assessments are required to establish safety profiles .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole?

  • Methodological Answer : A common approach involves cyclocondensation reactions. For example, refluxing precursors like 3-formyl-indole derivatives with heterocyclic amines (e.g., oxazole-containing reagents) in acetic acid with sodium acetate as a catalyst. Purification typically involves recrystallization from a DMF/acetic acid mixture . Key Steps :

React 3-formyl-1H-indole-2-carboxylic acid with oxazolo-pyridine derivatives under acidic reflux conditions.

Neutralize with sodium acetate to drive the reaction.

Filter and recrystallize the product using solvent mixtures (e.g., DMF/acetic acid).

Q. How is the structural identity of this compound validated?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy to confirm proton environments (e.g., dihydro-indole protons at δ 3.2–4.1 ppm and oxazole protons at δ 7.5–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) for molecular weight verification .
  • X-ray crystallography (if single crystals are obtainable) to resolve the fused heterocyclic system .

Q. What preliminary biological assays are suitable for screening its activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against kinases or receptors with structural homology to the oxazole-indole scaffold.
  • Cellular viability assays (e.g., MTT assay) using cancer or microbial cell lines, given the antimicrobial and antitumor activity of related indole derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Solvent optimization : Replace acetic acid with a greener solvent (e.g., ethanol/water mixtures) to improve scalability .
  • Catalyst screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) or metal catalysts to enhance cyclization efficiency .
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to model interactions with proteins (e.g., kinase ATP-binding pockets) .
  • QSAR modeling : Corlate substituent effects (e.g., electron-withdrawing groups on the oxazole ring) with activity trends .
  • MD simulations : Assess binding stability over 100-ns trajectories .

Q. How should contradictory data in biological activity assays be resolved?

  • Methodological Answer :
  • Dose-response validation : Repeat assays with a wider concentration range (e.g., 0.1–100 μM) to identify false positives .
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to rule out nonspecific interactions .
  • Metabolite analysis : Check for degradation products via LC-MS that may interfere with results .

Q. What strategies elucidate the mechanism of action in cellular models?

  • Methodological Answer :
  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment .
  • Western blotting : Quantify protein targets (e.g., apoptosis markers like caspase-3) .
  • CRISPR knockouts : Validate target specificity by deleting putative receptor genes .

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